molecular formula C26H28N4O3S B2517763 N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine CAS No. 477713-86-3

N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine

Cat. No.: B2517763
CAS No.: 477713-86-3
M. Wt: 476.6
InChI Key: SDHGEVBTAULWHZ-UHFFFAOYSA-N
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Description

N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine is a complex organic compound that features a pyridine ring, a pyrazole moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole derivative, followed by the introduction of the sulfonyl group. The final steps involve the coupling of the pyrazole derivative with the pyridine moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of advanced materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and pyrazole moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing pyrazole derivatives and pyridine-based molecules. Examples include:

  • N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine
  • N-methyl-2-pyrrolidone
  • N-methyl-1,2-phenylenediamine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-N-[2-[4-[1-(2,4,6-trimethylphenyl)sulfonylpyrazol-3-yl]phenoxy]ethyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-19-17-20(2)26(21(3)18-19)34(31,32)30-14-12-24(28-30)22-8-10-23(11-9-22)33-16-15-29(4)25-7-5-6-13-27-25/h5-14,17-18H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHGEVBTAULWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCN(C)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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